

An In-depth Technical Guide to Isoquinolin-3-amine (CAS: 25475-67-6)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *isoquinolin-3-amine*

Cat. No.: B1296679

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological activities of **Isoquinolin-3-amine**. The information is curated to support research and development efforts in medicinal chemistry and drug discovery.

Physicochemical and Spectroscopic Properties

Isoquinolin-3-amine is a heterocyclic aromatic amine with a molecular formula of C₉H₈N₂.^[1] Its core structure is a key pharmacophore in numerous biologically active compounds.^[2]

Physicochemical Data

The key physicochemical properties of **Isoquinolin-3-amine** are summarized in the table below for quick reference.

Property	Value	Reference
CAS Number	25475-67-6	[2]
Molecular Formula	C ₉ H ₈ N ₂	[1] [2]
Molecular Weight	144.17 g/mol	[1] [2]
Appearance	Yellow solid powder	[2]
Melting Point	174-178 °C	[2]
pKa	5.05 (at 20°C)	
LogP	1.817	
Topological Polar Surface Area (TPSA)	38.9 Å ²	[1]

Spectroscopic Data

The following tables provide predicted spectroscopic data for **Isoquinolin-3-amine**, which are crucial for its identification and characterization.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~9.0 - 9.2	Singlet	H1
~7.5 - 8.5	Multiplet	Aromatic Protons (H4, H5, H6, H7, H8)
~5.0 - 6.0	Broad Singlet	NH ₂ Protons

Note: The exact chemical shifts and multiplicities are dependent on the solvent used. The NH₂ protons are expected to be broad and may exchange with D₂O.[\[2\]](#)

- ¹³C NMR (Carbon-13) NMR Data (Predicted)[\[2\]](#)

Chemical Shift (δ) ppm	Assignment
~150 - 155	C3
~145 - 150	C1
~120 - 140	Aromatic CH and Quaternary Carbons

Note: The carbon attached to the amino group (C3) is expected to be significantly shielded compared to the unsubstituted isoquinoline.[2]

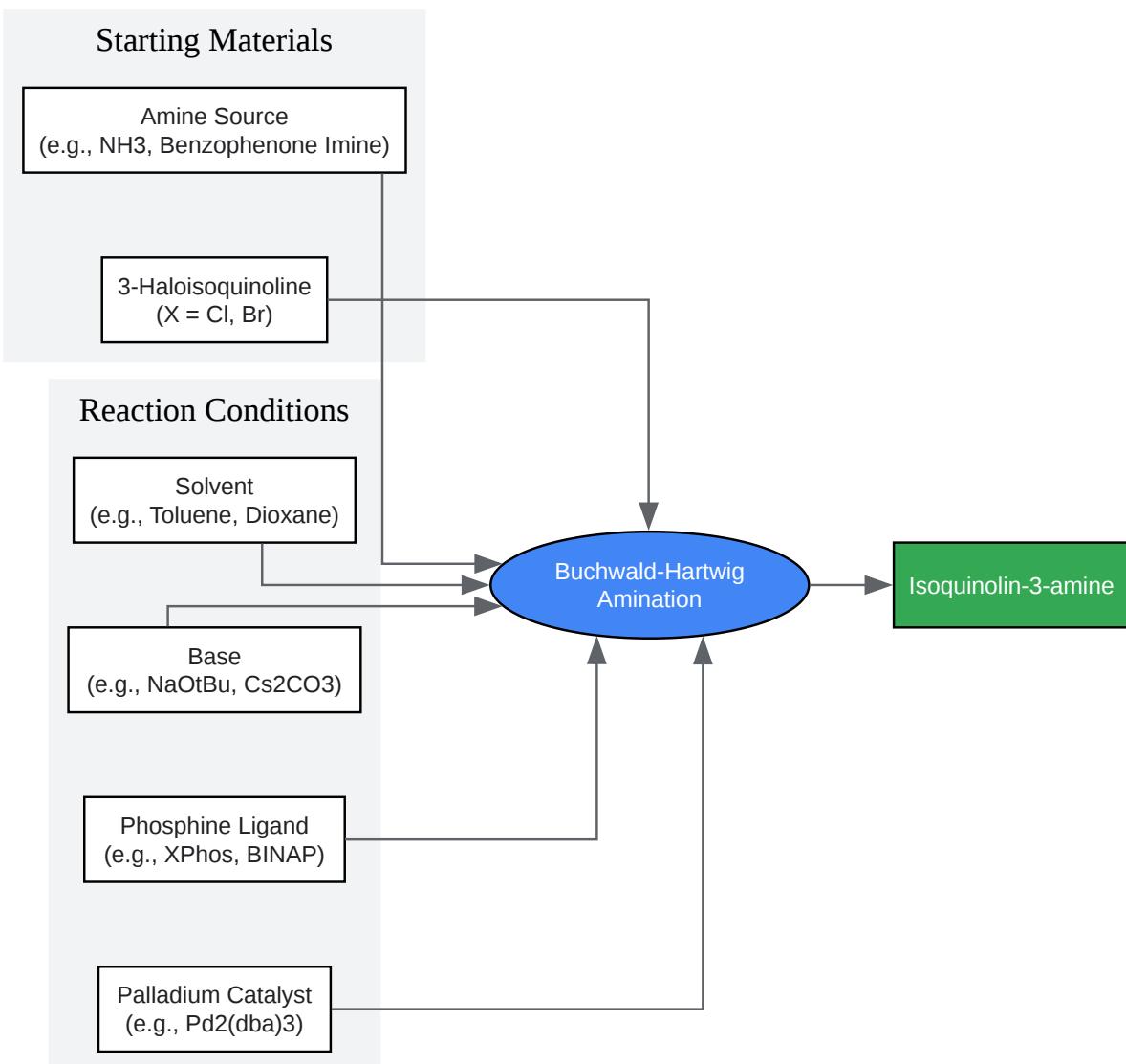
1.2.2. Mass Spectrometry (MS)

- Electron Ionization (EI) Mass Spectrometry Data (Predicted)[2]

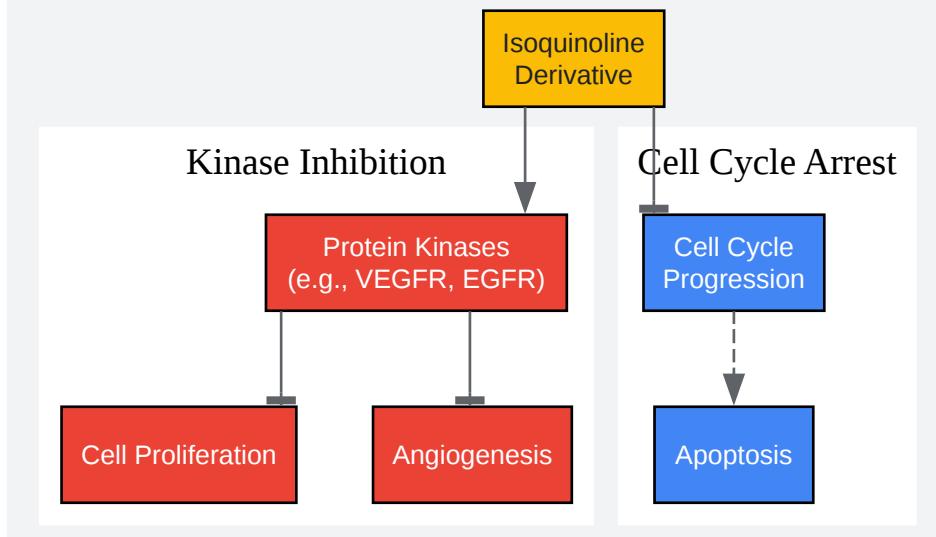
m/z	Interpretation
144	[M] ⁺ (Molecular Ion)
117	[M - HCN] ⁺
116	[M - H ₂ CN] ⁺

Note: As an aromatic amine, **Isoquinolin-3-amine** is expected to show a prominent molecular ion peak. Fragmentation may occur through the loss of small molecules like HCN from the heterocyclic ring.[2]

1.2.3. Infrared (IR) Spectroscopy


- FTIR Spectroscopy Data (Predicted)[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3300	Medium	N-H Asymmetric & Symmetric Stretch (doublet for primary amine)
3100 - 3000	Medium	Aromatic C-H Stretch
1650 - 1580	Strong	N-H Bend (Scissoring)
1600 - 1450	Medium to Strong	Aromatic C=C and C=N Ring Stretching
1335 - 1250	Strong	Aromatic C-N Stretch
900 - 680	Strong	Aromatic C-H Bend (Out-of-plane)


Synthesis and Experimental Protocols

A common and effective method for the synthesis of **Isoquinolin-3-amine** is the Buchwald-Hartwig amination of a 3-halo-isoquinoline precursor, such as 3-chloro- or 3-bromoisoquinoline. This palladium-catalyzed cross-coupling reaction is widely used for the formation of C-N bonds. [3]

Synthesis Workflow

Potential Anticancer Mechanisms of Isoquinoline Derivatives

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isoquinolin-3-Amine | C9H8N2 | CID 311869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Isoquinolin-3-amine (CAS: 25475-67-6)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296679#isoquinolin-3-amine-cas-number-25475-67-6-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com